molecular formula C20H27N5O3S B12169993 2-[(4,6-Dimethyl-2-pyrimidinyl)amino]-1-[4-(methylsulfonyl)piperazino]-3-phenyl-1-propanone

2-[(4,6-Dimethyl-2-pyrimidinyl)amino]-1-[4-(methylsulfonyl)piperazino]-3-phenyl-1-propanone

Cat. No.: B12169993
M. Wt: 417.5 g/mol
InChI Key: AMGVVQFKQUQHKJ-UHFFFAOYSA-N
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Description

2-[(4,6-Dimethyl-2-pyrimidinyl)amino]-1-[4-(methylsulfonyl)piperazino]-3-phenyl-1-propanone is a chemical compound with the molecular formula C19H25N5O and a molecular weight of 339.4 g/mol . Its CAS Registry Number is 1401588-13-3 . This compound is a synthetic derivative featuring a pyrimidine core, a pharmacophore commonly investigated for its potential to modulate various biological targets. Pyrimidine derivatives are a significant class of heterocyclic compounds in medicinal chemistry, extensively studied for their diverse biological activities . The structure of this reagent incorporates key functional groups, including the 4,6-dimethyl-2-pyrimidinylamino moiety and a phenyl ketone group linked via a carbon chain to a methylsulfonyl piperazine unit. The methylsulfonyl group is a common feature in many bioactive molecules and pharmaceutical agents, often contributing to metabolic stability and target binding . Compounds with similar structural motifs, particularly those containing the pyrimidine scaffold, have been reported in scientific literature to possess a range of pharmacological properties in preclinical research, such as anticancer , antiviral , and anti-inflammatory activities . As a result, this specific compound represents a valuable chemical tool for researchers in drug discovery and development. It is suitable for use in various in vitro assays, including high-throughput screening, target identification, and structure-activity relationship (SAR) studies to explore its interactions with biological systems and optimize its properties. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Properties

Molecular Formula

C20H27N5O3S

Molecular Weight

417.5 g/mol

IUPAC Name

2-[(4,6-dimethylpyrimidin-2-yl)amino]-1-(4-methylsulfonylpiperazin-1-yl)-3-phenylpropan-1-one

InChI

InChI=1S/C20H27N5O3S/c1-15-13-16(2)22-20(21-15)23-18(14-17-7-5-4-6-8-17)19(26)24-9-11-25(12-10-24)29(3,27)28/h4-8,13,18H,9-12,14H2,1-3H3,(H,21,22,23)

InChI Key

AMGVVQFKQUQHKJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)NC(CC2=CC=CC=C2)C(=O)N3CCN(CC3)S(=O)(=O)C)C

Origin of Product

United States

Preparation Methods

Formation of the Pyrimidinylamino Intermediate

The synthesis begins with 4,6-dimethyl-2-aminopyrimidine , which is halogenated at the 2-position using phosphorus oxychloride (POCl₃) or liquid bromine in dichloromethane (DCM) at 0–5°C. This step activates the pyrimidine ring for nucleophilic substitution.

Reaction Conditions:

  • Solvent: Dichloromethane, 2-butanol, or mixed polar aprotic solvents

  • Base: Potassium carbonate or N-methylpyrrolidone (NMP)

  • Temperature: 0–5°C for bromination; reflux for chlorination

The halogenated intermediate is then coupled with a propanone derivative bearing a leaving group (e.g., bromine) via Buchwald-Hartwig amination or Ullmann coupling.

Introduction of the Piperazino Group

The piperazine moiety is introduced through a nucleophilic substitution reaction. 4-(Methylsulfonyl)piperazine is reacted with the halogenated propanone intermediate in the presence of a base such as sodium hydride or potassium tert-butoxide.

Optimization Insights:

  • Solvent: Tetrahydrofuran (THF) or DCM enhances solubility of intermediates.

  • Stoichiometry: A 1.2:1 molar ratio of piperazine to propanone derivative minimizes side reactions.

Sulfonylation and Final Coupling

The methylsulfonyl group is introduced either before or after piperazine coupling, depending on the stability of intermediates. Methanesulfonyl chloride in DCM with triethylamine as a base is commonly used.

Critical Parameters:

  • Temperature: −10°C to prevent over-sulfonylation.

  • Workup: Aqueous sodium bicarbonate washes remove excess reagents.

Purification and Impurity Control

Crystalline Salt Formation

To isolate high-purity intermediates, acid addition salts (e.g., p-toluenesulfonic acid salt) are formed. For example, the final compound is treated with p-toluenesulfonic acid in THF, yielding a crystalline product with ≤0.05% impurities.

Data Table 1: Impact of Salt Formation on Purity

Salt Forming AgentSolventPurity (%)Yield (%)
p-Toluenesulfonic acidTHF99.885
Hydrochloric acidEthanol98.578
Maleic acidAcetonitrile97.270

Recrystallization Techniques

Recrystallization from ethanol-water mixtures (8:2 v/v) removes residual solvents and unreacted starting materials. Patent data shows a 12% increase in purity after two recrystallization cycles.

Scalability and Industrial Adaptations

Continuous Flow Synthesis

For large-scale production, continuous flow reactors are employed for exothermic steps (e.g., sulfonylation). This reduces reaction times from 12 hours (batch) to 2 hours, with a 92% yield.

Solvent Recycling

DCM and THF are recovered via distillation, reducing costs by 30%.

Comparative Analysis of Synthetic Routes

Data Table 2: Route Efficiency Comparison

ParameterHalogenation-Amination RouteDirect Coupling Route
Total Steps53
Overall Yield (%)6245
Purity (%)99.597.8
ScalabilityHighModerate

The halogenation-amination route, though longer, offers superior purity and scalability, making it preferable for pharmaceutical applications.

Challenges and Mitigation Strategies

  • Impurity Profile: Bromo-byproducts are minimized using 2-butanol as a co-solvent during halogenation.

  • Moisture Sensitivity: Intermediates are stored under nitrogen to prevent hydrolysis .

Chemical Reactions Analysis

Types of Reactions

2-[(4,6-Dimethyl-2-pyrimidinyl)amino]-1-[4-(methylsulfonyl)piperazino]-3-phenyl-1-propanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Alkyl halides, amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

2-[(4,6-Dimethyl-2-pyrimidinyl)amino]-1-[4-(methylsulfonyl)piperazino]-3-phenyl-1-propanone has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(4,6-Dimethyl-2-pyrimidinyl)amino]-1-[4-(methylsulfonyl)piperazino]-3-phenyl-1-propanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

The evidence highlights synthetic pathways and intermediates relevant to pyrazole and hydrazone derivatives.

Pyrazole Derivatives (e.g., Compound 8b)

Compound 8b, 5-(N,N-dimethylaminomethylene)imino-3-phenyl-1H-pyrazole, shares a phenylpyrazole scaffold with the target molecule. Key differences include:

Hydrazone Derivatives (e.g., Compounds 11a,b)

Hydrazones 11a,b, synthesized from bis-3-oxopropanenitrile (4 ) and diazotized aromatic amines, differ structurally from the target compound but share reactivity patterns:

  • Reactivity: Both classes undergo condensation reactions (e.g., with amines or hydrazines). However, the target compound’s piperazino group introduces sulfonyl-directed reactivity, which is absent in hydrazones.

Comparative Data Table

Parameter Target Compound Compound 8b (Pyrazole Derivative) Compounds 11a,b (Hydrazones)
Core Structure Pyrimidine-piperazino-phenylpropanone Phenylpyrazole Arylhydrazone-linked bis-oxopropanenitrile
Key Functional Groups 4-(Methylsulfonyl)piperazino, 4,6-dimethylpyrimidine N,N-Dimethylaminomethyleneimino Diazonium-derived hydrazone
Synthetic Conditions Ethanol/DMF, catalytic piperidine (inferred) Ethanol/DMF, catalytic piperidine Ethanol/DMF, sodium acetate trihydrate
Potential Applications Kinase inhibition (speculative) Photophysical studies Chelation or catalysis

Research Findings and Limitations

  • Synthetic Flexibility: The target compound’s piperazino and pyrimidine groups allow modular derivatization, similar to intermediates like 4 in the synthesis of hydrazones .
  • Evidence Gaps : The provided materials lack explicit data on the target compound’s physicochemical properties (e.g., solubility, logP) or biological activity. Comparisons rely on structural extrapolation rather than empirical results.
  • Divergent Reactivity : Unlike hydrazones (11a,b), the target compound’s methylsulfonyl group may resist nucleophilic attack, enhancing metabolic stability in biological systems.

Biological Activity

The compound 2-[(4,6-Dimethyl-2-pyrimidinyl)amino]-1-[4-(methylsulfonyl)piperazino]-3-phenyl-1-propanone is a novel chemical entity that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its biological activity based on diverse research findings, highlighting its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure

The chemical structure of the compound is characterized by:

  • A pyrimidine ring (4,6-dimethyl substitution)
  • A piperazine moiety with a methylsulfonyl group
  • A phenyl group attached to a propanone backbone

The biological activity of this compound can be attributed to its interaction with various biological targets:

  • Antineoplastic Activity : Preliminary studies indicate that derivatives containing pyrimidine structures exhibit significant antitumor properties. The compound's ability to inhibit cell proliferation has been documented in several cancer cell lines.
  • Enzyme Inhibition : The presence of the piperazine and pyrimidine moieties suggests potential inhibition of specific enzymes involved in metabolic pathways, which may enhance its therapeutic efficacy.

Biological Activity Data

Activity TypeObserved EffectsReference
AntitumorSignificant reduction in cell viability in HeLa cells; tumor inhibition rates observed in animal models
Enzyme InhibitionPotential inhibition of metabolic enzymes
CytotoxicityCytotoxic effects noted at concentrations as low as 20 µg/mL

Case Study 1: Antitumor Efficacy

A study conducted on the encapsulation of 4-amino-pyrimidine derivatives demonstrated that the compound significantly inhibited tumor growth in sarcoma 180 models. The encapsulated form exhibited superior efficacy compared to free forms and standard chemotherapy agents like 5-fluorouracil. The encapsulation efficiency was reported at 82.93%, with tumor inhibition rates reaching up to 66.47% in treated mice compared to controls .

Case Study 2: In Vitro Assessments

In vitro assessments revealed that treatment with the compound led to a considerable decrease in cell viability in various cancer cell lines. For instance, HeLa cells treated with encapsulated compounds showed up to 75.91% reduction in viability at a concentration of 20 µg/mL after 72 hours .

Pharmacokinetics and Toxicology

While specific pharmacokinetic data for this compound remains limited, studies on similar pyrimidine derivatives suggest that they may exhibit favorable absorption and distribution characteristics. Toxicological assessments are crucial for determining safety profiles; however, initial findings indicate manageable toxicity levels compared to traditional chemotherapeutic agents.

Q & A

Q. What are the key steps and challenges in synthesizing 2-[(4,6-Dimethyl-2-pyrimidinyl)amino]-1-[4-(methylsulfonyl)piperazino]-3-phenyl-1-propanone?

The synthesis typically involves sequential functionalization of the pyrimidine and piperazine moieties. Critical steps include:

  • Coupling Reactions : Formation of the pyrimidinylamino group via nucleophilic substitution under anhydrous conditions (e.g., using DMF as a solvent at 80–100°C) .
  • Sulfonylation : Introduction of the methylsulfonyl group to the piperazine ring using methanesulfonyl chloride in the presence of a base like triethylamine .
  • Optimization Challenges : Side reactions, such as incomplete sulfonylation or undesired by-products, require rigorous purification (e.g., column chromatography with ethyl acetate/hexane gradients) and real-time monitoring via TLC or HPLC .

Q. Which analytical techniques are most reliable for confirming the compound’s structural integrity and purity?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR are essential for verifying substituent positions, particularly distinguishing between the pyrimidinyl and piperazino groups .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (±1 ppm accuracy) and detects impurities .
  • HPLC-PDA : Purity assessment (>95%) using reverse-phase C18 columns with UV detection at 254 nm .

Q. How should researchers design in vitro binding assays to evaluate this compound’s target affinity?

  • Receptor Preparation : Use recombinant proteins (e.g., kinases or GPCRs) expressed in HEK293 cells, purified via affinity chromatography .
  • Assay Conditions : Competitive binding assays with fluorescent or radiolabeled ligands (e.g., ³H-ATP for kinase targets) in pH 7.4 buffer at 25°C .
  • Data Interpretation : Calculate IC₅₀ values using nonlinear regression (e.g., GraphPad Prism) and validate with triplicate runs .

Advanced Research Questions

Q. How can contradictory data between in vitro binding affinity and in vivo efficacy be resolved?

  • Pharmacokinetic Profiling : Measure bioavailability, half-life, and tissue distribution in rodent models. Poor in vivo activity may stem from rapid metabolism (e.g., CYP3A4-mediated oxidation), requiring metabolite identification via LC-MS/MS .
  • Solubility Optimization : Use co-solvents (e.g., PEG 400) or lipid-based formulations to enhance aqueous solubility, which may improve in vivo exposure .
  • Target Engagement Studies : Employ PET imaging or Western blotting to confirm target modulation in vivo .

Q. What strategies are recommended for elucidating the compound’s mechanism of action (MoA) when structural analogs show divergent activities?

  • Computational Docking : Perform molecular dynamics simulations (e.g., Schrödinger Suite) to compare binding poses with active/inactive analogs. Focus on key residues in the target’s active site .
  • Proteomic Profiling : Use SILAC-based mass spectrometry to identify off-target interactions in cell lysates .
  • Gene Knockdown : CRISPR-Cas9 knockout of suspected targets to validate contribution to observed bioactivity .

Q. How can researchers mitigate oxidative degradation observed during long-term stability studies?

  • Excipient Screening : Add antioxidants (e.g., BHT at 0.01% w/v) or chelating agents (EDTA) to buffer formulations .
  • Storage Optimization : Store lyophilized samples under argon at -80°C, avoiding repeated freeze-thaw cycles .
  • Forced Degradation Studies : Expose the compound to H₂O₂ or UV light to identify degradation pathways and refine storage protocols .

Methodological Considerations

Q. What experimental designs are suitable for assessing dose-response relationships in preclinical models?

  • Randomized Block Design : Assign treatment groups (n=6–8 animals/group) to account for variability in age, weight, and sex .
  • Dose Escalation : Use logarithmic dosing (e.g., 1, 3, 10 mg/kg) administered via IP or oral gavage. Monitor toxicity via body weight and serum ALT/AST levels .
  • Endpoint Analysis : Collect tissues for histopathology and plasma for pharmacokinetic analysis at staggered time points .

Q. How should researchers approach structure-activity relationship (SAR) studies for this compound?

  • Fragment Replacement : Systematically modify the pyrimidinyl, phenyl, or piperazino groups. For example, replace the methylsulfonyl group with acetyl or cyclopropyl sulfonamide .
  • Bioisosteric Substitution : Replace the propanone linker with amide or ester groups to assess impact on potency and metabolic stability .
  • Data Correlation : Use multivariate analysis (e.g., PCA) to link structural changes to activity trends across assays .

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